molecular formula C6H6N2O4 B13117516 2-((2-Oxopyrazin-1(2H)-yl)oxy)acetic acid

2-((2-Oxopyrazin-1(2H)-yl)oxy)acetic acid

Cat. No.: B13117516
M. Wt: 170.12 g/mol
InChI Key: BYRYDLYSGQYFEE-UHFFFAOYSA-N
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Description

2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring fused with an oxo group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid typically involves the reaction of pyrazine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 2-hydroxy-pyrazine derivatives.

Scientific Research Applications

2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of viral replication by targeting viral polymerases or host cell pathways involved in viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxopyrazine-1(2H)-carboxylic acid
  • 2-Hydroxy-pyrazine
  • Pyrazine-2,3-dione

Uniqueness

2-((2-Oxopyrazin-1(2H)-yl)oxy)aceticacid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazine ring with an oxo group and an acetic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-(2-oxopyrazin-1-yl)oxyacetic acid

InChI

InChI=1S/C6H6N2O4/c9-5-3-7-1-2-8(5)12-4-6(10)11/h1-3H,4H2,(H,10,11)

InChI Key

BYRYDLYSGQYFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=N1)OCC(=O)O

Origin of Product

United States

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